molecular formula C18H20N2O4 B12530233 Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate CAS No. 870888-39-4

Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate

Cat. No.: B12530233
CAS No.: 870888-39-4
M. Wt: 328.4 g/mol
InChI Key: BQVAXUCOVPVQAG-UHFFFAOYSA-N
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Description

Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and pharmaceutical research. The presence of the nitronaphthalene moiety in its structure adds to its potential biological activities and makes it a subject of interest in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitronaphthalene.

    Formation of Piperidine Derivative: The 4-nitronaphthalene is then reacted with piperidine in the presence of a suitable catalyst to form 1-(4-nitronaphthalen-1-yl)piperidine.

    Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: 1-(4-aminonaphthalen-1-yl)piperidine-4-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylic acid.

Scientific Research Applications

Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate depends on its specific application. In general, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

  • Ethyl 1-(4-aminonaphthalen-1-yl)piperidine-4-carboxylate
  • Ethyl 1-(4-chloronaphthalen-1-yl)piperidine-4-carboxylate
  • Ethyl 1-(4-methoxynaphthalen-1-yl)piperidine-4-carboxylate

Comparison: Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its amino, chloro, and methoxy analogs, the nitro derivative is more reactive in reduction and substitution reactions, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

870888-39-4

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate

InChI

InChI=1S/C18H20N2O4/c1-2-24-18(21)13-9-11-19(12-10-13)16-7-8-17(20(22)23)15-6-4-3-5-14(15)16/h3-8,13H,2,9-12H2,1H3

InChI Key

BQVAXUCOVPVQAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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